Scientific Field: Molecular Sciences, Chemoradiation Therapy
Summary of the Application: 2-Fluorothiophenol (2-FTP) is used in chemoradiation therapy as a radiosensitizer. Radiosensitizers are substances that make cancer cells more susceptible to radiation therapy. The study focuses on the interaction of low-energy electrons (LEEs) with 2-FTP.
Methods of Application or Experimental Procedures: The study involves a combined experimental and theoretical approach to investigate the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds.
Scientific Field: Organic Chemistry
Summary of the Application: 2-Fluorothiophenol is used in the synthesis of 2-bromo-2’-fluorodiphenyl sulfide.
Results or Outcomes: The outcome of this application is the successful synthesis of 2-bromo-2’-fluorodiphenyl sulfide.
2-Fluorothiophenol is an organofluorine compound characterized by the presence of a fluorine atom attached to the aromatic thiophenol structure. Its molecular formula is C6H5FS, and it has a molecular weight of approximately 132.17 g/mol. The compound typically appears as a clear to pale yellow liquid with a refractive index ranging from 1.5530 to 1.5570 . It is known for its role as a building block in organic synthesis and as a reagent in various
Currently, there is no specific information regarding the mechanism of action of 2-Fluorothiophenol in biological systems.
Several methods are employed to synthesize 2-fluorothiophenol:
2-Fluorothiophenol finds utility in various applications:
Studies on the interactions of 2-fluorothiophenol with other molecules reveal insights into its reactivity and stability. The dynamic nature of its intramolecular hydrogen bonding plays a crucial role in determining how it interacts with other chemical species under different conditions . These interactions are significant for understanding its behavior in biological systems and synthetic applications.
2-Fluorothiophenol shares similarities with several other compounds within the thiophenol family. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Thiophenol | C6H6S | Basic structure without fluorine; used as a precursor. |
2-Chlorothiophenol | C6H5ClS | Similar structure with chlorine instead of fluorine; exhibits different reactivity patterns. |
3-Fluorothiophenol | C6H5F(S) | Similar fluorinated structure but with a different position of the fluorine; alters electronic properties. |
4-Fluorothiophenol | C6H5F(S) | Another positional isomer that affects reactivity and stability compared to 2-fluorothiophenol. |
The uniqueness of 2-fluorothiophenol arises from its specific position of the fluorine atom on the aromatic ring, which influences both its chemical reactivity and biological interactions differently than its chlorinated or other fluorinated counterparts. This positional specificity contributes to its distinctive behavior in various chemical environments.
Flammable;Irritant